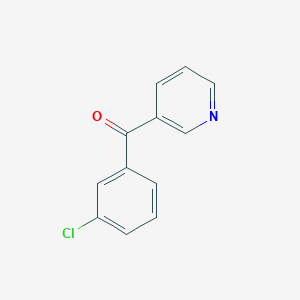
(3-Chlorophenyl)(pyridin-3-yl)methanone
説明
3-Chlorophenyl)(pyridin-3-yl)methanone, also known as 3-CPPM, is a synthetic molecule with a wide range of applications in the scientific research field. It is a versatile compound that can be used for various types of experiments and can be synthesized in a variety of ways.
科学的研究の応用
Production of Chiral Intermediates
- (3-Chlorophenyl)(pyridin-3-yl)methanone has been utilized in the production of key chiral intermediates. For instance, it was used in the stereoselective reduction of a related compound to produce an important chiral intermediate of the anti-allergic drug Betahistine. This process involved the use of carbonyl reductase-producing microorganisms isolated from soil samples, highlighting the compound's significance in biocatalysis and pharmaceutical synthesis (Ni, Zhou, & Sun, 2012).
Molecular Structure and Antimicrobial Activity Studies
- The molecular structure, spectroscopic properties, and antimicrobial activity of derivatives of this compound have been extensively studied. These studies include the examination of molecular electrostatic potential, quantum chemical analysis, and docking simulations. Such research demonstrates the compound's role in the development of new pharmaceutical agents with potential antibacterial and antifungal effects (Sivakumar et al., 2021).
Development of Anticancer and Antimicrobial Agents
- Derivatives of this compound have been synthesized and evaluated for their anticancer and antimicrobial activities. These studies involve the synthesis of novel compounds incorporating this chemical structure and assessing their biological activities against various cancer cell lines and microbial strains. This highlights the compound's significance in the field of medicinal chemistry and drug development (Katariya, Vennapu, & Shah, 2021).
Synthesis and Structural Analysis
- The synthesis and structural analysis of this compound derivatives have been subjects of research, contributing to the understanding of their chemical properties. Studies include X-ray diffraction studies, molecular docking, and Hirshfeld surface analysis, providing insights into the compound's molecular geometry and potential interactions with biological targets (Lakshminarayana et al., 2018).
特性
IUPAC Name |
(3-chlorophenyl)-pyridin-3-ylmethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8ClNO/c13-11-5-1-3-9(7-11)12(15)10-4-2-6-14-8-10/h1-8H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDGKXQYPOIIMHW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C(=O)C2=CN=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50372724 | |
| Record name | (3-Chlorophenyl)(pyridin-3-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50372724 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62247-00-1 | |
| Record name | (3-Chlorophenyl)(pyridin-3-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50372724 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[4-chloro-3-(trifluoromethyl)phenyl]-1H-pyrrole-2-carbaldehyde](/img/structure/B3024728.png)
![1-[4-Chloro-3-(trifluoromethyl)phenyl]-5-oxo-3-pyrrolidinecarboxylic acid](/img/structure/B3024730.png)

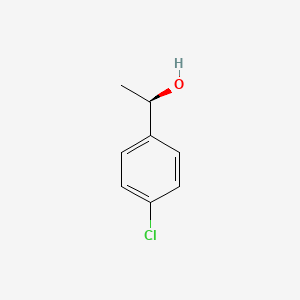
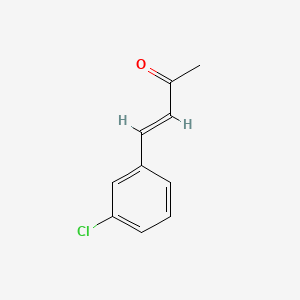
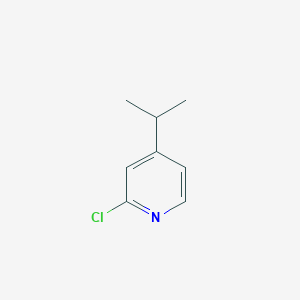
![8-Chloro[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B3024739.png)
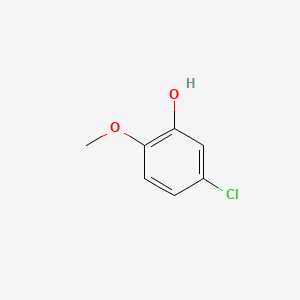



![1-[(6-Chloro-3-pyridinyl)methyl]dihydro-1H-pyrrole-2,5-dione](/img/structure/B3024748.png)

